Cas no 71162-52-2 (N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide is a chlorinated aromatic compound featuring a formamide and hydroxyethyl functional group. Its molecular structure, incorporating both polar and hydrophobic moieties, makes it a versatile intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications. The presence of dichlorophenyl and hydroxyl groups enhances its reactivity, enabling selective modifications for derivatization. This compound exhibits stability under standard conditions while offering functional flexibility for further chemical transformations. Its well-defined structure and purity make it suitable for research and industrial processes requiring precise molecular scaffolds. Potential applications include the development of bioactive molecules, where its chlorinated aromatic core contributes to targeted activity.
N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide structure
71162-52-2 structure
Product Name:N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide
CAS No:71162-52-2
MF:C9H9Cl2NO2
MW:234.079260587692
CID:581038
PubChem ID:153350
Update Time:2025-05-19

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-
    • N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide
    • N-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)formamide
    • Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-
    • starbld0004631
    • [2-(2,4-Dichlorophenyl)-2-hydroxyethyl]methanimidic acid
    • 71162-52-2
    • DTXSID10991475
    • N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide
    • Inchi: 1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)3-6)9(14)4-12-5-13/h1-3,5,9,14H,4H2,(H,12,13)
    • InChI Key: JMXNGGCYKYSXGH-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(CNC=O)O)Cl

Computed Properties

  • Exact Mass: 233.00117
  • Monoisotopic Mass: 233.0010339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 466.2±45.0 °C at 760 mmHg
  • Flash Point: 235.7±28.7 °C
  • PSA: 49.33
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide Security Information

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Additional information on N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide

Professional Introduction to N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide (CAS No. 71162-52-2)

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide (CAS No. 71162-52-2) is a significant compound in the field of chemical and pharmaceutical research, exhibiting a unique structural framework that has garnered considerable attention for its potential applications. This compound, characterized by its 2,4-dichlorophenyl substituent and hydroxyethylformamide backbone, has been extensively studied for its pharmacological properties and synthetic utility.

The molecular structure of N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide imparts a high degree of versatility, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both chloro and hydroxyl functional groups allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. This flexibility has positioned the compound as a key player in the development of novel therapeutic agents.

In recent years, N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide has been explored in the context of drug discovery and development. Its structural motif is reminiscent of several known pharmacophores, suggesting that it may serve as a precursor for compounds with potential therapeutic effects. Studies have indicated that derivatives of this compound exhibit interesting biological activities, including anti-inflammatory and antimicrobial properties. These findings have prompted further investigation into its pharmacological profile and mechanism of action.

The synthesis of N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The process typically begins with the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine to form the corresponding hydroxyethyl formamide derivative. This intermediate is then further functionalized to introduce the desired substituents. The synthetic route highlights the compound's accessibility and ease of modification, making it an attractive candidate for medicinal chemistry applications.

The chemical properties of N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide have been thoroughly characterized through spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques have provided valuable insights into its molecular structure and dynamics. Additionally, computational studies have been employed to predict its behavior in various chemical environments. Such analyses have enhanced our understanding of how this compound interacts with other molecules, which is crucial for its potential use in drug design.

In the realm of medicinal chemistry, N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide has been investigated for its ability to modulate biological pathways associated with diseases such as cancer and inflammation. Preliminary studies suggest that certain derivatives of this compound can inhibit key enzymes involved in these pathways. This has sparked interest in exploring its potential as a lead compound for the development of new drugs. Furthermore, its ability to undergo further functionalization makes it a versatile scaffold for generating libraries of compounds with tailored biological activities.

The growing interest in N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide is also driven by advancements in synthetic methodologies that have improved the efficiency and scalability of its production. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled researchers to produce this compound in higher yields with greater precision. These innovations have not only facilitated further research but also opened up new possibilities for industrial applications.

The safety profile of N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide is another critical aspect that has been examined. While preliminary studies do not indicate any significant toxicological concerns at moderate concentrations, further research is necessary to fully assess its safety and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential to conduct comprehensive toxicological evaluations and ensure that any future applications are safe and effective.

In conclusion, N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide (CAS No. 71162-52-2) represents a promising compound with diverse applications in chemical biology and drug discovery. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of innovative therapeutic strategies.

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